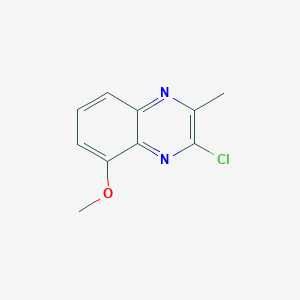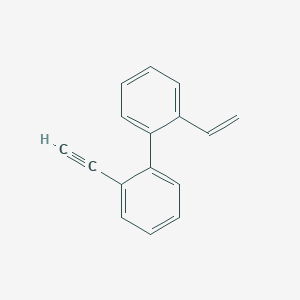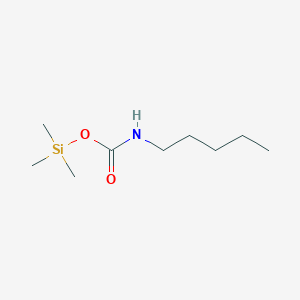![molecular formula C11H11N3O B11896345 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a quinazoline core, which is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one typically involves multiple steps starting from readily available precursors. One common method involves the conversion of 5-Aminoindane to the cyclopenta[g]quinazoline ketone through a series of reactions. This process includes condensation with diethyl 4-aminobenzoyl-L-glutamate, followed by in situ reduction to produce the secondary amine. Subsequent N-propargylation and deprotection steps yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one involves its interaction with specific molecular targets. For instance, as an antifolate, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the production of thymidine, a nucleotide necessary for DNA replication, thereby exerting its effects on rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: Another quinazoline derivative with similar biological activity.
Cyclopenta[cd]phenalene: A compound with a similar fused ring system but different functional groups.
Uniqueness
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as an antifolate sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-amino-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O/c12-11-13-9-5-7-3-1-2-6(7)4-8(9)10(15)14-11/h4-5H,1-3H2,(H3,12,13,14,15) |
Clé InChI |
QQCUANWKXAIRAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


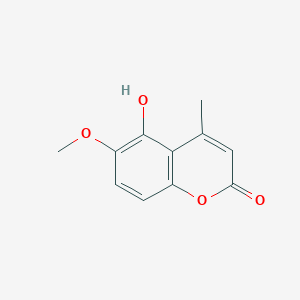


![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

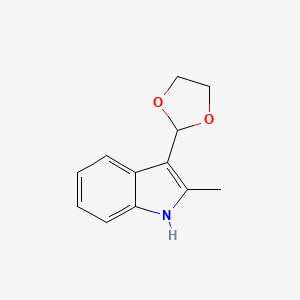
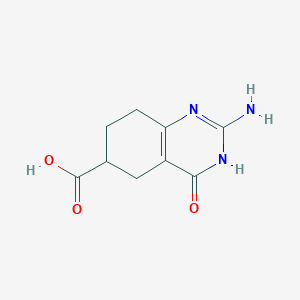

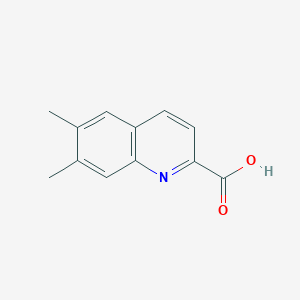
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
